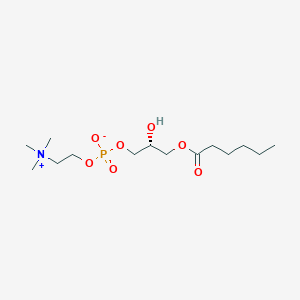

1-Hexanoyl-sn-glycero-3-phosphocholine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-3-hexanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30NO7P/c1-5-6-7-8-14(17)20-11-13(16)12-22-23(18,19)21-10-9-15(2,3)4/h13,16H,5-12H2,1-4H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNDPXJAUNUOFK-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046868 | |

| Record name | (2R)-3-(Hexanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(6:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58445-96-8 | |

| Record name | (2R)-3-(Hexanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Hexanoyl-sn-glycero-3-phosphocholine: Structural Dynamics, Metabolic Pathways, and Formulation Protocols

Executive Summary

1-Hexanoyl-sn-glycero-3-phosphocholine (often abbreviated as 06:0 Lyso PC) is a highly specialized, short-chain lysophosphatidylcholine. Characterized by a single six-carbon acyl chain at the sn-1 position and a free hydroxyl group at the sn-2 position, this molecule serves as both a critical metabolic intermediate in the Lands cycle and a powerful tool in structural biology for the formulation of isotropic bicelles[1][2]. This technical guide provides a comprehensive analysis of its physicochemical properties, metabolic roles, and self-validating experimental protocols designed for advanced lipid research.

Physicochemical Profiling & Structural Dynamics

The unique amphiphilic nature of 06:0 Lyso PC dictates its behavior in aqueous solutions. Unlike long-chain phosphatidylcholines that spontaneously form extended planar bilayers, the short hexanoyl chain combined with the bulky phosphocholine headgroup gives 06:0 Lyso PC a high positive intrinsic curvature. This structural geometry drives the formation of highly curved micellar structures rather than flat liposomes, making it highly soluble in aqueous environments[1].

Table 1: Quantitative Physicochemical Properties of 1-Hexanoyl-sn-glycero-3-phosphocholine

| Property | Value | Source/Validation |

| IUPAC Name | [(2R)-3-hexanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | Computed by Lexichem TK[2] |

| CAS Registry Number | 58445-96-8 | EPA DSSTox / PubChem[2] |

| Molecular Formula | C14H30NO7P | PubChem[2] |

| Molecular Weight | 355.36 g/mol | PubChem[2] |

| Exact Mass | 355.176 Da | PubChem[2] |

| Physical State | Solid (Powder) | HMDB[2] |

| Critical Micelle Concentration (CMC) | >10 mM (Formulation dependent) | Hampton Research[3] |

Mechanistic Role in Lipid Metabolism (The Lands Cycle)

In mammalian lipid metabolism, cell membrane asymmetry and fluidity are meticulously maintained through continuous phospholipid remodeling, known as the Lands cycle[1]. 1-Hexanoyl-sn-glycero-3-phosphocholine acts as a canonical lysophospholipid intermediate in this pathway.

Enzymes such as Phospholipase A2 (PLA2) cleave the sn-2 acyl chain of mature phosphatidylcholines, generating a lysophosphatidylcholine (LPC)[1]. The free sn-2 hydroxyl group of 06:0 Lyso PC then serves as an obligate acceptor for a new acyl group. This re-acylation is catalyzed by Lysophosphatidylcholine Acyltransferase (LPCAT), which transfers an acyl chain from Acyl-CoA to the LPC, regenerating a fully functional, remodeled diacyl-phosphatidylcholine[1]. Other enzymes, such as ENPP2 (Autotaxin) and PLAAT3, also interact with this substrate, mediating its hydrolysis into 1-hexanoyl-sn-glycero-3-phosphate and choline[4][5].

Caption: Phospholipid remodeling via the Lands cycle highlighting the 06:0 Lyso PC intermediate.

Advanced Applications: Isotropic Bicelles for Structural Biology

Beyond metabolism, 06:0 Lyso PC is highly valued in structural biology, particularly in Solution Nuclear Magnetic Resonance (NMR) spectroscopy. Membrane proteins are notoriously difficult to study because they precipitate in aqueous solutions and lose their native conformation in harsh detergents.

By mixing a long-chain lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) with 06:0 Lyso PC at a low molar ratio (q-ratio < 0.5), researchers can formulate isotropic bicelles[1]. The long-chain DMPC forms a planar bilayer that mimics the native cell membrane, while the highly curved 06:0 Lyso PC molecules cap the hydrophobic edges of the bilayer disk, preventing aggregation. Because these bicelles are small and tumble rapidly in solution, they yield high-resolution NMR spectra of the embedded membrane proteins[1].

Caption: Step-by-step workflow for formulating 06:0 Lyso PC and DMPC isotropic bicelles.

Validated Experimental Methodologies

Protocol 1: Self-Validating LPCAT Enzymatic Acylation Assay

Objective: Measure the acyltransferase activity of LPCAT using 06:0 Lyso PC as the acceptor. Causality: LPCAT transfers the acyl group from Acyl-CoA to the sn-2 hydroxyl of 06:0 Lyso PC, releasing free Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with Ellman’s reagent (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm, allowing real-time spectrophotometric quantification.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM Tris-HCl (pH 7.4) containing 1 mM CaCl₂.

-

Substrate Addition: Add 06:0 Lyso PC to a final concentration of 100 µM. Causality: This concentration ensures the substrate is below its CMC, preventing micellar sequestration of the enzyme.

-

Reporter Addition: Add DTNB to a final concentration of 0.5 mM.

-

Donor Addition: Introduce Oleoyl-CoA (donor) at 50 µM.

-

Enzyme Initiation: Add the LPCAT enzyme preparation (e.g., cell lysate or purified protein) to initiate the reaction.

-

Kinetic Monitoring: Measure absorbance at 412 nm continuously for 10 minutes at 37°C.

-

Self-Validation Control: Run a parallel "Blank" reaction omitting 06:0 Lyso PC. Causality: This controls for background thioesterase activity that might hydrolyze Acyl-CoA independently of LPCAT. Subtract the blank rate from the experimental rate to obtain true LPCAT activity.

Protocol 2: Formulation of DMPC / 06:0 Lyso PC Isotropic Bicelles

Objective: Prepare rapidly tumbling bicelles for NMR structural studies. Causality: Precise control of the q-ratio (molar ratio of DMPC to 06:0 Lyso PC) dictates whether the lipids form large lamellar sheets or small isotropic disks. A q-ratio of 0.33 is optimal for solution NMR.

Step-by-Step Methodology:

-

Lipid Co-dissolution: Weigh DMPC and 06:0 Lyso PC to achieve a q-ratio of 0.33. Dissolve both lipids in Chloroform/Methanol (2:1 v/v). Causality: Co-dissolving in organic solvent ensures complete, homogeneous molecular mixing, preventing local concentration gradients.

-

Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by overnight desiccation under high vacuum. Causality: Complete removal of organic solvents is critical, as trace chloroform disrupts bicelle morphology and denatures target proteins.

-

Hydration: Rehydrate the lipid film in the desired NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, in D₂O).

-

Thermal Cycling: Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 40°C water bath for 5 minutes). Causality: 40°C is well above the phase transition temperature (Tm) of DMPC (~24°C). This fluidizes the long-chain lipids, allowing the 06:0 Lyso PC to partition to the edges and form uniform disks.

-

Self-Validation Control: Analyze the resulting clear solution using Dynamic Light Scattering (DLS). Causality: A self-validating monodisperse peak with a hydrodynamic radius of ~4-6 nm confirms the successful formation of isotropic bicelles. If multiple peaks or larger aggregates (>20 nm) are observed, the hydration or thermal cycling was incomplete.

References

-

1-Hexanoyl-sn-glycero-3-phosphocholine | CID 13917464 Source: PubChem URL:[Link]

-

ENPP2 Gene - Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 Source: GeneCards URL:[Link]

-

PLAAT3 Gene - Phospholipase A And Acyltransferase 3 Source: GeneCards URL:[Link]

-

Detergent Screen Formulation & Properties Source: Hampton Research URL:[Link]

Sources

Molecular weight and formula of 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine

An In-Depth Technical Guide to 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (C6:0 Lyso-PC)

Introduction

Lysophospholipids are critical signaling molecules derived from cell membrane glycerophospholipids, playing pivotal roles in a myriad of physiological and pathological processes.[1][2] Among these, lysophosphatidylcholines (LPCs) represent a major class, generated primarily through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholine, a ubiquitous component of cellular membranes.[2][3] LPCs are not merely metabolic intermediates in the Lands' cycle of phospholipid remodeling; they are potent bioactive lipids that influence inflammation, immune responses, and cell proliferation.[4][5][6]

This guide focuses on a specific short-chain LPC: 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine , commonly referred to as C6:0 Lyso-PC or LPC(6:0). Its structure, featuring a short hexanoyl (C6:0) fatty acid at the sn-1 position, imparts distinct physicochemical properties and biological activities compared to its long-chain counterparts. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive data on its chemical properties, biological functions, analytical methodologies, and laboratory handling protocols.

Physicochemical Properties and Identification

The precise characterization of C6:0 Lyso-PC is fundamental for its application in experimental settings. Its identity is defined by its chemical formula, molecular weight, and unique identifiers such as the CAS number.

Key Data Summary

A summary of the essential quantitative and identifying information for 1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₃₀NO₇P | PubChem[7] |

| Molecular Weight | 355.36 g/mol | PubChem[7] |

| Exact Mass | 355.17598929 Da | PubChem[7] |

| CAS Number | 58445-96-8 | PubChem[7] |

| Physical State | Solid | HMDB[7] |

| LIPID MAPS ID | LMGP01050062 | LIPID MAPS[7] |

Synonyms and Nomenclature

To facilitate comprehensive literature searches and material sourcing, it is crucial to be aware of the various synonyms for this compound.[7]

-

1-hexanoyl-sn-glycero-3-phosphocholine

-

LPC(6:0) or Lyso-PC(6:0)

-

1-Caproyl-sn-glycero-3-phosphocholine

-

C6:0 Lysophosphatidylcholine

-

lysoPC a C6:0

Biological Significance and Role in Cellular Signaling

LPCs are recognized as important signaling molecules and metabolic intermediates.[1][8] The function of an LPC is highly dependent on the length and saturation of its fatty acyl chain.[3] While long-chain LPCs are heavily studied for their pro-inflammatory roles in conditions like atherosclerosis[9][10], short-chain LPCs like C6:0 Lyso-PC are critical for understanding fundamental lipid metabolism and signaling pathways.

LPCs exert their biological effects by interacting with specific G protein-coupled receptors (GPCRs) and Toll-like receptors, thereby activating downstream signaling cascades involved in inflammatory responses.[3][5][6] They can induce the migration of immune cells like lymphocytes and macrophages, stimulate the production of pro-inflammatory cytokines, and promote oxidative stress.[3][5] In a laboratory setting, LPCs are widely used to induce controlled demyelination in neuronal cultures to study the mechanisms of neurodegenerative diseases like multiple sclerosis.[2]

Key Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for the sensitive and specific quantification of lysophospholipids from complex biological matrices.[11][12]

Causality in Method Design

The choice of LC-MS/MS is driven by its ability to separate lipid species based on their physicochemical properties (LC) and identify them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). For LPCs, Electrospray Ionization (ESI) in the positive ion mode is typically employed. This is because the quaternary amine of the phosphocholine headgroup readily accepts a proton, forming a stable positive ion, [M+H]⁺.

Upon collision-induced dissociation (CID) in the mass spectrometer, LPCs yield a highly characteristic fragment ion at m/z 184 .[12] This fragment corresponds to the phosphocholine headgroup and serves as a diagnostic marker for identifying any phosphatidylcholine-containing lipid, including LPCs.[12]

Experimental Workflow: Quantification of C6:0 Lyso-PC

The following diagram illustrates a typical workflow for the extraction and quantification of C6:0 Lyso-PC from a biological sample, such as serum or cell culture media.

Standard Laboratory Protocols

Adherence to validated protocols is essential for generating reproducible and reliable data.

Protocol 1: Solubilization and Preparation of Standard Solutions

Causality: C6:0 Lyso-PC, as an amphipathic molecule, requires a solvent system that can accommodate both its polar phosphocholine headgroup and its nonpolar hexanoyl tail. A chlorinated solvent like chloroform or a polar alcohol like ethanol is effective. Stock solutions are typically prepared in a high-concentration organic solvent and then diluted in an aqueous buffer or cell culture medium for experiments.

Materials:

-

1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (solid powder)

-

Chloroform or Ethanol (LC-MS grade)

-

Gas-tight glass syringe (e.g., Hamilton syringe)

-

Inert gas (Argon or Nitrogen)

-

Glass vials with PTFE-lined caps

Procedure:

-

Weighing: Allow the vial of solid C6:0 Lyso-PC to equilibrate to room temperature before opening to prevent condensation. Accurately weigh a desired amount of the solid in a clean glass vial.

-

Initial Solubilization: Add the appropriate volume of chloroform or ethanol to achieve a high-concentration stock (e.g., 10 mg/mL). For example, add 1 mL of solvent to 10 mg of solid.

-

Mixing: Vortex the vial gently until the solid is completely dissolved. The solution should be clear and colorless.

-

Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in separate glass vials.

-

Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen and prevent lipid oxidation.

-

Storage: Store the aliquots tightly sealed at -20°C or lower.[13]

-

Working Solutions: For experiments, dilute the stock solution into the desired aqueous buffer or medium immediately before use. Self-Validation: Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Safe Handling and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling C6:0 Lyso-PC.[13][14]

-

Ventilation: Handle the compound, especially the solid powder and concentrated solutions, in a well-ventilated area or a chemical fume hood to avoid inhalation.[13][14]

-

Storage Conditions: The solid compound and its organic solutions should be stored in a freezer at -20°C or below.[13] The container must be kept tightly closed and preferably under an inert atmosphere to prevent oxidation and moisture absorption.[15]

-

Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[13]

-

Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated.[13] Therefore, it should be handled with the caution appropriate for a novel chemical substance. Avoid contact with skin and eyes.[14]

Conclusion

1-Hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (C6:0 Lyso-PC) is a valuable tool for lipid research. Its well-defined chemical structure and biological activity as a short-chain lysophospholipid make it an essential standard for analytical studies and a useful probe for investigating cellular signaling pathways. By understanding its fundamental properties and employing rigorous analytical and handling protocols as outlined in this guide, researchers can ensure the generation of high-quality, reliable data in the fields of lipidomics, cell biology, and drug discovery.

References

- Journal of Lipid Research. (n.d.). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC.

- ACS Publications. (2003, October 14). LC-MS/MS Analysis of Lysophospholipids Associated with Soy Protein Isolate | Journal of Agricultural and Food Chemistry.

- PubMed. (2003, November 5). LC-MS/MS analysis of lysophospholipids associated with soy protein isolate.

- Semantic Scholar. (2025, August 6). LC-MS/MS Analysis of Lysophospholipids Associated with Soy Protein Isolate.

- PMC. (n.d.). Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry.

- PubChem. (n.d.). 1-Hexanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 24779227.

- PubChem. (n.d.). 1-Hexanoyl-sn-glycero-3-phosphocholine | C14H30NO7P | CID 13917464.

- Anatrace. (n.d.). MATERIAL SAFETY DATA SHEET.

- PMC. (n.d.). Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease.

- Creative Proteomics. (n.d.). Lysophosphatidylcholine - Lipidomics.

- PubChem. (n.d.). 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611.

- ResearchGate. (2025, September 28). Emerging roles of lysophospholipids in health and disease.

- Wikipedia. (n.d.). Lysophosphatidylcholine.

- ResearchGate. (n.d.). The mechanisms of lysophosphatidylcholine in the development of diseases | Request PDF.

- TargetMol. (2026, March 3). Safety Data Sheet.

- Cayman Chemical. (2023, December 10). 2 - Safety Data Sheet.

- MDPI. (2019, March 6). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases.

- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.

- Cayman Chemical. (n.d.). 1-Docosahexaenoyl-2-hydroxy-sn-glycero-3-PC.

- PubMed. (2007, January 15). Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells.

- Sigma-Aldrich. (n.d.). L-α-Lysophosphatidylcholine = 99 , lyophilized powder 9008-30-4.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-Hexanoyl-sn-glycero-3-phosphocholine | C14H30NO7P | CID 13917464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. LC-MS/MS analysis of lysophospholipids associated with soy protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-α-溶血卵磷脂 来源于大豆 ≥99%, lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdn.anatrace.com [cdn.anatrace.com]

- 14. targetmol.com [targetmol.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to 1-Hexanoyl-LPC and DHPC: A Comparative Analysis for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein science and lipid-based drug delivery, the choice of solubilizing and stabilizing agents is paramount to experimental success. Among the arsenal of available tools, short-chain phospholipids have carved out a significant niche. This guide provides a detailed comparative analysis of two commonly employed short-chain phospholipids: 1-Hexanoyl-LPC (1-Hexanoyl-sn-glycero-3-phosphocholine) and DHPC (1,2-Dihexanoyl-sn-glycero-3-phosphocholine). As a senior application scientist, my aim is to furnish you with not only the fundamental physicochemical properties of these lipids but also the nuanced, field-proven insights that inform their practical application.

Section 1: Foundational Understanding: The Role of Short-Chain Phospholipids

To comprehend the utility of 1-Hexanoyl-LPC and DHPC, we must first appreciate the challenges they are designed to overcome. Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature, which necessitates their extraction from the native lipid bilayer and stabilization in an aqueous environment. This is where detergents and short-chain phospholipids come into play, forming micelles that shield the hydrophobic regions of the protein from the surrounding solvent.

The defining characteristic of these molecules is their amphipathicity, possessing both a hydrophilic head group and one or two hydrophobic acyl chains. This dual nature allows them to self-assemble into various structures in aqueous solution, most notably micelles.

Section 2: A Tale of Two Lipids: Unpacking 1-Hexanoyl-LPC and DHPC

At first glance, 1-Hexanoyl-LPC and DHPC may seem similar, both being phosphatidylcholine derivatives with six-carbon acyl chains. However, the presence of a single acyl chain in the lysophospholipid versus two in the diacyl-phospholipid fundamentally alters their physicochemical properties and, consequently, their applications.

1-Hexanoyl-LPC: The Lysophospholipid Advantage

1-Hexanoyl-LPC is a lysophosphatidylcholine, meaning it possesses a single hexanoyl (6:0) acyl chain at the sn-1 or sn-2 position of the glycerol backbone.[1] This single-chain structure imparts a more pronounced conical shape to the molecule, which has significant implications for its self-assembly and interaction with membrane proteins.

DHPC: The Diacyl Workhorse

DHPC, in contrast, is a diacyl-phosphatidylcholine with two hexanoyl (6:0) acyl chains.[2] This results in a more cylindrical molecular geometry compared to its lysophospholipid counterpart. DHPC is widely used in the formation of bicelles, which are discoidal structures of a lipid bilayer, often in combination with a long-chain phospholipid like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).[3]

Section 3: Head-to-Head Comparison: Physicochemical Properties

The utility of these lipids is dictated by their physical and chemical characteristics in aqueous solution. Below is a comparative table summarizing their key properties.

| Property | 1-Hexanoyl-LPC (C6:0) | DHPC (C6:0/C6:0) |

| Molecular Weight | ~355.36 g/mol [1] | ~453.5 g/mol [4] |

| Critical Micelle Concentration (CMC) | Estimated to be in the range of other short-chain lysophospholipids. The CMC for 1-decanoyl-sn-glycero-3-phosphocholine is 7.0 mM.[5] | ~15 mM[3] |

| Aggregation Number | ~46[6] | The aggregation number for pure DHPC micelles is not readily available in the provided search results. However, the size of mixed protein-lipid-DHPC micelles is reported to be between 5 and 8 nm.[7] |

| Molecular Geometry | Inverted cone (due to single acyl chain) | Cylindrical (due to two acyl chains) |

| Primary Aggregates | Small, spherical micelles | Micelles, and a key component of bicelles |

Section 4: The Causality Behind Experimental Choices: When to Use Which?

The decision to employ 1-Hexanoyl-LPC or DHPC is not arbitrary but is instead guided by the specific requirements of the experiment and the nature of the membrane protein or system under investigation.

The Case for 1-Hexanoyl-LPC: Gentle Solubilization and Structural Studies

The single acyl chain of 1-Hexanoyl-LPC results in a higher critical micelle concentration (CMC) compared to its longer-chain counterparts. This property can be advantageous for the gentle solubilization of membrane proteins. A higher CMC means that a higher concentration of the monomeric lipid is required before micelles form, which can allow for a more controlled extraction process.

Lysophospholipids, in general, are considered to be mild detergents and have been shown to be effective in preserving the structure and function of some membrane proteins.[8] Their smaller micelle size can also be beneficial for certain structural biology techniques, such as NMR spectroscopy, where smaller protein-micelle complexes can lead to better resolution spectra.

The Power of DHPC: Bicelle Formation and Membrane Mimicry

DHPC's primary strength lies in its ability to form bicelles when mixed with long-chain phospholipids. Bicelles are considered to be excellent membrane mimetics because they provide a more native-like lipid bilayer environment for the embedded protein compared to spherical micelles.[9][10] This is particularly crucial for studying the function and dynamics of membrane proteins that are sensitive to their lipid environment.

The mechanism of membrane solubilization by DHPC is thought to involve its partitioning into the lipid bilayer, leading to the fragmentation of the membrane into small, mixed micelles where the protein remains associated with some of its native lipids.[7] This can be a less harsh method of extraction compared to some traditional detergents.

Section 5: Visualizing the Concepts

To better illustrate the structural differences and their implications, the following diagrams are provided.

Molecular Structures

Caption: Simplified representation of 1-Hexanoyl-LPC and DHPC structures.

Micelle vs. Bicelle Formation

Caption: Schematic of a protein in a micelle versus a bicelle.

Section 6: Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its reproducibility and the clarity of its steps. Below are representative protocols for membrane protein extraction and bicelle preparation.

Protocol: Membrane Protein Extraction using a Mild Detergent (Conceptual)

This protocol provides a general framework. The optimal detergent concentration and incubation times will need to be determined empirically for each specific membrane protein.

Materials:

-

Cell paste or membrane preparation

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

-

Detergent stock solution (e.g., 10% w/v 1-Hexanoyl-LPC or DHPC in Lysis Buffer)

-

Ultracentrifuge

Procedure:

-

Resuspend the cell paste or membrane preparation in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL.

-

Add the detergent stock solution to the desired final concentration (start with a range around the CMC and optimize).

-

Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.

-

Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant containing the solubilized membrane protein.

-

Assess the solubilization efficiency by running the supernatant and pellet fractions on an SDS-PAGE gel.

Protocol: Preparation of DMPC/DHPC Bicelles for NMR Spectroscopy

This protocol is adapted from established methods for preparing bicelles for structural studies.

Materials:

-

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) powder

-

DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) powder

-

NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.8, 50 mM NaCl, 10% D₂O)

Procedure:

-

Calculate the required amounts of DMPC and DHPC for the desired q-ratio (molar ratio of DMPC to DHPC). A common starting point is a q-ratio of 0.5.

-

Weigh out the appropriate amounts of DMPC and DHPC into a glass vial.

-

Add the NMR Buffer to the lipids to achieve the desired final lipid concentration (e.g., 5-15% w/v).

-

Hydrate the lipid film by vortexing briefly, followed by several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath). This helps to form homogeneous bicelles.

-

The solution should become clear after proper hydration. The bicelle solution is now ready for the addition of the membrane protein of interest.

Section 7: Concluding Remarks and Future Perspectives

The choice between 1-Hexanoyl-LPC and DHPC is a critical decision in the experimental design for studying membrane proteins and developing lipid-based formulations. 1-Hexanoyl-LPC, with its single acyl chain, offers a gentle solubilization approach and forms small micelles suitable for certain structural techniques. DHPC, with its two short acyl chains, is the cornerstone of bicelle formation, providing a more native-like bilayer environment that is often crucial for maintaining protein function and stability.

The field of membrane protein structural biology is continually evolving, with the development of novel amphiphiles and membrane-mimetic systems. However, the fundamental principles of lipid self-assembly and protein-lipid interactions that govern the utility of molecules like 1-Hexanoyl-LPC and DHPC will remain central to our progress. A thorough understanding of their distinct properties empowers researchers to make informed decisions, ultimately leading to more robust and reproducible scientific outcomes.

References

-

Avanti Polar Lipids. (n.d.). Bicelle Preparation. Retrieved from [Link]

-

Katsuyama, Y., & Tahara, T. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Membranes, 8(4), 119. Retrieved from [Link]

-

LIPID MAPS. (n.d.). 1,2-Dihexanoyl-sn-glycero-3-PC (DHPC-C6). Retrieved from [Link]

- Glover, K. J., Whiles, J. A., Wu, G., Yu, N., Deems, R., Struppe, J. O., Stark, R. E., Komives, E. A., & Vold, R. R. (2001). Structural evaluation of phospholipid bicelles for solution-state studies of membrane-associated biomolecules. Biophysical journal, 81(4), 2163–2171.

- Eytan, G. D. (1982). Use of liposomes for reconstitution of biological functions. Biochimica et biophysica acta, 694(3), 185–202.

- Caffrey, M., & Cherezov, V. (2009). Lyso-phospholipid micelles sustain the stability and catalytic activity of diacylglycerol kinase in the absence of lipids. Protein science : a publication of the Protein Society, 18(9), 1947–1957.

-

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

- Asai, Y., & Watanabe, S. (2000). Characterization of the physicochemical properties of the micelles by the novel platelet activating factor receptor antagonist E5880. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 49(3), 219–223.

-

PubChem. (n.d.). 1-Hexanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

- Frey, L., Lakomek, N. A., Riek, R., & Bibow, S. (2016). Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics. Angewandte Chemie (International ed. in English), 55(48), 15069–15073.

Sources

- 1. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. csun.edu [csun.edu]

- 5. Interfacial properties and critical micelle concentration of lysophospholipids. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Characterization of the physicochemical properties of the micelles by the novel platelet activating factor receptor antagonist E5880 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lyso-Phospholipid Micelles Sustain the Stability and Catalytic Activity of Diacylglycerol Kinase in the Absence of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

The Aqueous Solubility and Micellization Thermodynamics of Short-Chain Lysophosphatidylcholines: A Technical Guide

Executive Overview

Short-chain lysophosphatidylcholines (scLPCs), typically defined by acyl chain lengths of C6 to C12, represent a highly specialized class of amphiphilic lipids. Unlike their long-chain counterparts (C16, C18) which are practically insoluble as monomers and form highly stable, rigid micelles, scLPCs exhibit profound aqueous solubility and form highly dynamic micellar structures. This unique thermodynamic profile makes them invaluable in modern drug development, specifically as permeation enhancers, membrane protein solubilizers, and vehicles for hydrophobic active pharmaceutical ingredients (APIs).

This guide provides an authoritative analysis of the solubility physics of scLPCs, detailing their thermodynamic parameters, mechanisms of action, and self-validating experimental protocols for their application in formulation science.

Structural and Thermodynamic Basis of scLPC Solubility

The Critical Packing Parameter (CPP)

The aqueous behavior of any lipid is governed by its Critical Packing Parameter (

Thermodynamics of Micellization

The solubility of scLPCs is intrinsically linked to their Critical Micelle Concentration (CMC). Below the CMC, scLPCs exist as highly soluble monomers. The transition to micelles is an entropy-driven process dominated by the hydrophobic effect. For LPCs, the addition of each methylene (-CH2-) group to the acyl chain contributes a highly predictable thermodynamic shift. Isothermal titration calorimetry (ITC) reveals that the group contribution per methylene is

Consequently, decreasing the chain length exponentially increases the CMC, rendering short-chain variants like C10 and C12 LPCs highly soluble in their monomeric state compared to C16 LPC.

Table 1: Quantitative Thermodynamic Parameters of LPCs by Chain Length

| Acyl Chain Length | Lipid Designation | CMC (mM) | Assembly State in Water | ||

| C10:0 | Decanoyl LPC | 6.8 | -3.1 | -57 | Highly dynamic micelles |

| C12:0 | Lauroyl LPC | 0.71 | -3.1 | -57 | Dynamic micelles |

| C14:0 | Myristoyl LPC | 0.045 | -3.1 | -57 | Stable micelles |

| C16:0 | Palmitoyl LPC | 0.005 | -3.1 | -57 | Near-insoluble monomers |

(Data derived from foundational calorimetric analyses of phospholipid packing2[2].)

Mechanisms of Membrane Permeabilization

In drug delivery, the high aqueous solubility of scLPC monomers allows them to rapidly partition from the aqueous phase into the outer leaflet of target biological membranes. Because of their inverted cone shape, the insertion of scLPCs increases the lateral pressure in the lipid headgroup region. To relieve this mechanical stress, the membrane undergoes transient structural perturbations, leading to the formation of nanoscale "pores" or increased lipid flip-flop 3[3]. This makes scLPCs highly effective permeation enhancers for transdermal and intestinal drug delivery.

Figure 1: Thermodynamic progression of short-chain LPCs from aqueous monomers to membrane permeation.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain not just how to perform the steps, but the causality behind the physicochemical parameters chosen.

Protocol 1: Thermodynamic Profiling of scLPC via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the CMC and micellization enthalpy of scLPCs. By injecting a concentrated micellar solution into a buffer, the micelles dissociate into monomers, absorbing or releasing heat.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of C12:0 LPC at 15 mM (approximately 20x its expected CMC of 0.71 mM) in a biologically relevant buffer (e.g., 10 mM Phosphate Buffer, pH 7.4).

-

Causality: The syringe concentration must be significantly higher than the CMC to ensure that the injectant consists entirely of micelles. Upon injection into the cell, these micelles will dilute below the CMC and dissociate, yielding the required enthalpy of demicellization.

-

-

Degassing: Degas both the scLPC solution and the blank buffer under vacuum for 10 minutes.

-

Causality: Microbubbles in the ITC cell will cause erratic heat spikes during injection, masking the delicate thermodynamic signal of lipid dissociation.

-

-

Titration Execution: Load the syringe with the 15 mM scLPC solution and the sample cell with the degassed buffer. Perform 30 sequential injections of 5 µL each at 25°C, with a 300-second equilibration interval between injections.

-

Causality: The 300-second interval is mandatory to allow the heat signal to return completely to the baseline, ensuring accurate integration of the area under the curve (AUC).

-

-

Self-Validation Step (Blank Subtraction): Perform an identical titration of the 15 mM scLPC solution into an empty cell containing only water/buffer. Subtract this background heat of dilution from the primary dataset. If the protocol is successful, the first derivative of the integrated heat curve will show a sharp inflection point exactly at the CMC (0.71 mM).

Protocol 2: Solubilization of Hydrophobic APIs using scLPC Micelles

scLPCs are excellent vehicles for solubilizing lipophilic drugs. This protocol utilizes the thin-film hydration method to ensure molecular-level entrapment.

Step-by-Step Methodology:

-

Co-Dissolution: Dissolve 10 mg of C10:0 LPC and 1 mg of the hydrophobic API in 2 mL of a Chloroform:Methanol (2:1 v/v) mixture4[4].

-

Causality: Using an organic solvent mixture ensures that both the amphiphilic lipid and the hydrophobic API are completely miscible at the molecular level before the micelle is ever formed.

-

-

Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator.

-

Causality: Complete removal of organic solvents prevents solvent-induced toxicity and ensures that the subsequent self-assembly is driven purely by the hydrophobic effect in water.

-

-

Hydration: Rehydrate the lipid-API film with 1 mL of aqueous buffer, vortexing vigorously for 5 minutes at a temperature above the lipid's phase transition temperature.

-

Causality: The final concentration of C10:0 LPC will be ~19.5 mM, which is well above its CMC of 6.8 mM. This guarantees that the system will spontaneously form micelles, sequestering the API in their hydrophobic cores.

-

-

Self-Validation Step (Filtration & DLS): Pass the hydrated mixture through a 0.22 µm Polyethersulfone (PES) syringe filter. Unencapsulated hydrophobic API will precipitate and be caught by the filter. Analyze the filtrate using Dynamic Light Scattering (DLS). A monodisperse peak between 5–15 nm validates successful micelle formation, while HPLC quantification of the filtrate confirms the exact API encapsulation efficiency.

References

-

The enthalpy of acyl chain packing and the apparent water-accessible apolar surface area of phospholipids Source: PubMed Central (PMC) / NIH URL:[Link]

-

Mechanism of human erythrocyte hemolysis induced by short-chain phosphatidylcholines and lysophosphatidylcholine Source: PubMed / NIH URL:[Link]

-

Complementary molecular shapes and additivity of the packing parameter of lipids. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. The enthalpy of acyl chain packing and the apparent water-accessible apolar surface area of phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of human erythrocyte hemolysis induced by short-chain phosphatidylcholines and lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application - PMC [pmc.ncbi.nlm.nih.gov]

Biological Function & Experimental Handling of Short- vs. Long-Chain Lysophospholipids

[1]

Executive Summary: The Acyl-Chain "Sweet Spot"

In the study of bioactive lipids, the acyl-chain length is not merely a structural detail—it is the primary determinant of bioavailability, receptor affinity, and physiological outcome.

This guide delineates the functional dichotomy between Short-Chain (C6–C12) and Long-Chain (C16–C20) lysophospholipids (LPLs). While long-chain species (particularly C18:1 and C16:[1]0) represent the physiologically active signaling pool, short-chain analogs often serve as biophysical tools with distinct solubility profiles but drastically reduced receptor potency.

Key Takeaway: For drug development and mechanistic studies, C18:1 (Oleoyl) and C20:4 (Arachidonoyl) species represent the "gold standard" for GPCR activation. Short-chain variants often fail to engage the hydrophobic pocket of receptors like LPA1–6, rendering them suboptimal for potency assays despite their superior aqueous solubility.

Biophysical Foundations: CMC and the Albumin Chaperone

The defining challenge in LPL research is the Critical Micelle Concentration (CMC) . The biological activity of an LPL is governed by its monomeric concentration.

The Solubility Paradox

-

Short-Chain (C6–C12): High CMC (mM range). These lipids exist as monomers in aqueous buffer at physiological concentrations. They rapidly insert into membranes and flip-flop but often lack the hydrophobic bulk to stabilize receptor conformations.

-

Long-Chain (C16–C20): Extremely low CMC (nM to low µM range). In aqueous solution without a carrier, they form micelles or aggregates that are biologically silent or cytotoxic (detergent effects).

The Albumin Necessity

Serum Albumin (HSA/BSA) acts as the physiological chaperone. It possesses high-affinity hydrophobic pockets (Sudlow sites) that bind long-chain LPLs, maintaining them in a monomeric, bioactive state.

| Property | Short-Chain (C6–C12) | Long-Chain (C16–C20) |

| Aqueous Solubility | High (Soluble) | Poor (Insoluble/Micellar) |

| CMC | Millimolar (mM) | Nanomolar (nM) - Micromolar (µM) |

| Albumin Requirement | None | Mandatory (Carrier) |

| Membrane Dynamics | Rapid insertion/flip-flop | Stable insertion; slow flip-flop |

| Receptor Potency | Low / Inactive | High (nM affinity) |

Receptor Pharmacology: Structure-Activity Relationship (SAR)

Lysophosphatidic Acid (LPA) Receptors

The LPA GPCRs (LPA1–6) exhibit strict acyl-chain specificity.[2] The hydrophobic binding pocket is optimized for chain lengths of 16–18 carbons.

-

LPA1, LPA2: Highest affinity for 18:1 (Oleoyl)-LPA . Saturated chains (18:0, 16:0) are generally less potent.

-

LPA3: Unique preference for unsaturated 2-acyl-LPA species.[3]

-

LPA5: Distinct preference for ether-linked (alkyl) or short-chain species compared to other subtypes, often functioning as a negative regulator.

-

Short-Chain (C14 and below): Drastic drop in potency (10–100 fold reduction). The chain is too short to bridge the hydrophobic channel within the transmembrane domain, failing to induce the conformational shift required for G-protein coupling.

Lysophosphatidylcholine (LPC) & Inflammation

LPC signaling is less defined by a single receptor but heavily dependent on chain length for its pro-inflammatory effects.

-

Saturated (16:0): The most abundant plasma species. Induces superoxide production in endothelial cells but is less effective in neutrophils.

-

Unsaturated (18:1, 20:4): More potent at inducing neutrophil respiratory burst and inhibiting endothelium-dependent vasorelaxation. The "kink" in the unsaturated chain likely disrupts membrane packing more effectively or fits specific unidentified binding sites.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Short vs. Long-chain LPLs in a cellular context.

Figure 1: Mechanism of Action. Long-chain LPLs require albumin for receptor delivery, while short-chain LPLs bypass carriers but lack receptor potency.

Technical Guide: Experimental Protocols

Critical Handling: The "BSA Carrier" Method

Objective: Solubilize long-chain LPLs (e.g., LPA 18:1) for cell-based assays (Calcium flux, Migration) without forming inactive micelles.

Reagents:

-

LPA (18:1 Oleoyl) - Sodium Salt (Avanti Polar Lipids or Echelon).

-

Fatty-Acid Free (FAF) BSA (Crucial: Endogenous lipids in standard BSA will compete).

-

PBS (Ca2+/Mg2+ free).

Protocol:

-

Stock Preparation (Organic): Dissolve lipid powder in Chloroform:Methanol:Water (20:9:1) or pure Methanol to create a 1-10 mM stock. Never store LPLs in aqueous buffers long-term.

-

Evaporation: Aliquot the required amount into a glass vial. Evaporate solvent under a stream of Nitrogen (N2) or Argon to create a thin film.

-

Carrier Preparation: Prepare a 0.1% - 1.0% (w/v) solution of FAF-BSA in PBS.

-

Reconstitution: Add the BSA/PBS solution to the dried lipid film to achieve a final lipid concentration of 100 µM - 1 mM.

-

Sonication: Sonicate in a bath sonicator for 5–10 minutes at room temperature until the solution is optically clear.

-

Note: If the solution remains cloudy, micelles are present. Increase BSA concentration or sonication time.

-

-

Usage: Dilute this stock 1:100 or 1:1000 into assay medium for final concentrations (typically 10 nM – 1 µM).

Experimental Workflow Diagram

Figure 2: Solubilization Workflow. Essential steps to ensure monomeric lipid delivery.

Therapeutic Implications

Drug Development & Stability

Natural LPLs have short half-lives (minutes) in vivo due to:

-

LPL Acyltransferases (LPLATs): Re-esterify LPLs back into phospholipids.

-

Lysophospholipases: Cleave the remaining acyl chain.

Strategy:

-

Metabolically Stable Analogs: Replacing the ester bond with an ether (alkyl) or carbamate linkage at the sn-1 position prevents hydrolysis.

-

Chain Length Optimization: While C18:1 is optimal for potency, slightly shorter chains (C14-C16) are sometimes explored to improve oral bioavailability, though often at the cost of potency.

Biomarker Analysis

In clinical diagnostics (e.g., ovarian cancer screening via LPA), distinguishing chain lengths is vital.

-

Marker: Elevated plasma levels of LPA 20:4 and LPA 18:2 are more specific markers for ovarian cancer than total LPA.

-

Artifacts: Improper sample handling (platelet activation) releases massive amounts of LPA 18:1 and 20:4, masking pathological signals. Always use EDTA tubes and centrifuge immediately.

References

-

LPA Receptor Signaling & Pharmacology

-

Yung, Y. C., et al. (2014).[4] Lysophosphatidic acid signaling in the nervous system. Neuron.

-

-

Acyl Chain-Dependent Effects of LPC

-

Albumin Binding & Transport

-

Saha, S., et al. (2010). Chain length effect on the binding of amphiphiles to serum albumin and to POPC bilayers.[7] Journal of Physical Chemistry B.

-

-

LPA Species in Pain Models

-

General Lysophospholipid Protocols

-

Zhao, Z., et al. (2014). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples.[10] Journal of Lipid Research.

-

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. pnas.org [pnas.org]

- 3. Production of extracellular lysophosphatidic acid in the regulation of adipocyte functions and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl Chain-Dependent Effect of Lysophosphatidylcholine on Endothelium-Dependent Vasorelaxation | PLOS One [journals.plos.org]

- 6. journals.plos.org [journals.plos.org]

- 7. Chain length effect on the binding of amphiphiles to serum albumin and to POPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-Hexanoyl-sn-glycero-3-phosphocholine (CID 13917464): A Technical Guide to Short-Chain Lysophospholipids in Structural Biology and Lipidomics

Executive Summary & Core Directive

As structural biology and lipidomics advance, the demand for highly tunable, non-denaturing biophysical tools has surged. 1-Hexanoyl-sn-glycero-3-phosphocholine (commonly known as 06:0 Lyso PC) is a specialized short-chain lysophospholipid that bridges the gap between endogenous metabolic intermediates and synthetic detergents[1].

Unlike long-chain lipids that form rigid liposomes, the 6-carbon saturated acyl chain of this molecule forces the formation of highly dynamic, rapidly tumbling micelles[1]. This guide provides an in-depth mechanistic analysis of 06:0 Lyso PC, detailing its biological role in membrane remodeling and providing field-proven, self-validating protocols for its application in membrane protein solubilization and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling & Molecular Dynamics

To utilize a lipid effectively in biophysical assays, one must understand how its chemical structure dictates its macroscopic behavior. The short hexanoyl chain drastically alters the hydrophile-lipophile balance (HLB), granting 06:0 Lyso PC a relatively high Critical Micelle Concentration (CMC) compared to its long-chain counterparts[1].

Table 1: Physicochemical and Biophysical Properties

| Property | Value / Classification | Mechanistic Causality & Significance |

|---|---|---|

| PubChem CID | 13917464 | Unique chemical identifier for database cross-referencing[2]. |

| Molecular Formula | C14H30NO7P | The short 6-carbon chain prevents the formation of planar bilayers, forcing curvature into spherical micelles[2]. |

| Molecular Weight | 355.36 g/mol | Low molecular weight enables rapid molecular tumbling, which is critical for reducing line broadening in NMR. |

| Detergent Class | Zwitterionic | The net-neutral phosphocholine headgroup preserves native protein folds by mimicking the physiological membrane surface[3]. |

| Critical Micelle Conc. | ~14 - 15 mM | A high CMC allows the lipid to be easily removed or exchanged via standard dialysis, a major advantage over low-CMC detergents like Triton X-100[4]. |

Mechanistic Insights: The Lands Cycle and Membrane Remodeling

In mammalian lipid metabolism, lysophosphatidylcholines (LPCs) are not merely structural components; they are highly active metabolic intermediates[1]. 1-Hexanoyl-sn-glycero-3-phosphocholine represents a short-chain model of the LPCs generated during the Lands Cycle —the primary mechanism for acyl chain remodeling in cell membranes[1].

The cycle is initiated when hydrolyzes the sn-2 ester bond of a mature phosphatidylcholine (PC), releasing a free fatty acid and leaving behind an LPC[1]. To prevent membrane destabilization, an acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT) rapidly re-acylates the LPC, incorporating a new fatty acid to alter the membrane's fluidity and signaling capacity[1].

Caption: The Lands Cycle: PLA2-mediated generation of lysophospholipids and subsequent LPCAT re-acylation.

Structural Biophysics: Micellar Systems & Protein Crystallization

In structural biology, 06:0 Lyso PC is deployed as a "smart" zwitterionic detergent. Zwitterionic detergents combine the disruptive, solubilizing power of ionic detergents with the gentle, non-denaturing properties of non-ionic detergents[3].

When extracting integral membrane proteins, harsh detergents (like SDS) often strip away essential annular lipids, leading to protein unfolding. 06:0 Lyso PC, however, forms highly dynamic, self-assembling micelles that gently encapsulate the hydrophobic transmembrane domains while the zwitterionic headgroups interface favorably with the aqueous buffer[5]. This makes it an exceptional candidate for and high-resolution structural studies[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a distinct validation checkpoint to confirm mechanistic success before proceeding to downstream applications.

Protocol A: Non-Denaturing Solubilization of Membrane Proteins

Objective: Extract and solubilize an integral membrane protein from a lipid bilayer without disrupting its tertiary structure.

-

Cell Lysis & Membrane Isolation: Disrupt cells using a microfluidizer and isolate the membrane fraction via ultracentrifugation (100,000 x g for 1 hour). Causality: This isolates the lipid bilayer and removes soluble cytosolic proteins, reducing background noise.

-

Detergent Addition: Resuspend the membrane pellet in a buffer containing 06:0 Lyso PC at a concentration of 30-45 mM (approximately 2x to 3x its CMC)[6]. Causality: Operating strictly above the CMC ensures that the lipid monomers spontaneously self-assemble into micelles, which are required to encapsulate the hydrophobic protein domains.

-

Incubation: Rotate the mixture gently at 4°C for 2 hours.

-

Clarification: Centrifuge at 100,000 x g for 45 minutes to pellet insoluble debris and un-solubilized aggregates.

-

Supernatant Recovery: Carefully extract the supernatant containing the protein-detergent complexes.

-

System Validation (Self-Check): Perform Dynamic Light Scattering (DLS) on the supernatant. Validation Metric: A single, monodisperse peak indicates uniform protein-micelle complexes. Multiple broad peaks indicate aggregation, signaling that the detergent concentration must be optimized.

Caption: Experimental workflow for non-denaturing membrane protein solubilization using 06:0 Lyso PC.

Protocol B: Isotropic Micelle Preparation for Solution-State NMR

Objective: Create a rapidly tumbling micellar environment for high-resolution 3D NMR spectroscopy.

-

Lipid Film Hydration: Dissolve 06:0 Lyso PC in chloroform, dry it under a gentle stream of nitrogen gas, and place it under a vacuum overnight. Causality: Removes all trace organic solvents that could denature the target protein or introduce artifact peaks in the NMR spectrum.

-

Buffer Reconstitution: Hydrate the lipid film with an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 10% D2O) to a final lipid concentration of 150 mM.

-

Sonication: Bath-sonicate the solution until it transitions from cloudy to optically clear. Causality: Sonication provides the kinetic energy required to break down multilamellar structures into uniform, isotropic micelles.

-

Protein Integration: Titrate the purified target protein into the micelle solution.

-

System Validation (Self-Check): Acquire a 1D ³¹P-NMR spectrum of the sample. Validation Metric: A single, sharp, isotropic peak at ~0 ppm confirms the formation of rapidly tumbling, uniform micelles. Broad or anisotropic peaks indicate the presence of large liposomes or aggregates, rendering the sample unsuitable for high-resolution NMR.

References

-

National Center for Biotechnology Information (NCBI). "1-Hexanoyl-sn-glycero-3-phosphocholine | CID 13917464 - PubChem." PubChem Database. URL:[Link]

-

Hampton Research. "Detergent Screen™ - Zwitterionic Detergents and Protein Crystallization." Hampton Research Technical Documentation. URL:[Link]

Sources

- 1. 1-Hexanoyl-sn-glycero-3-phosphocholine | 58445-96-8 | Benchchem [benchchem.com]

- 2. 1-Hexanoyl-sn-glycero-3-phosphocholine | C14H30NO7P | CID 13917464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. hamptonresearch.com [hamptonresearch.com]

Technical Guide: Physical Properties & Handling of C6 Lyso PC

The following technical guide is structured to provide an authoritative, deep-dive analysis of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine (C6 Lyso PC) . It deviates from standard templates to address the specific "pain points" of working with short-chain lysolipids: hygroscopicity, acyl migration, and solubility anomalies.

Form vs. Function: Powder vs. Chloroform Solution

Executive Summary: The "Short-Chain" Paradox

C6 Lyso PC (1-hexanoyl-2-hydroxy-sn-glycero-3-phosphocholine) occupies a unique niche in lipid research. Unlike its long-chain counterparts (e.g., C16 or C18 Lyso PC) which act as potent detergents with low Critical Micelle Concentrations (CMCs), C6 Lyso PC behaves more like a hydrotrope or a highly soluble monomer.

The core technical challenge with C6 Lyso PC is not its synthesis, but its physical instability regarding moisture absorption and chemical instability regarding acyl migration. While long-chain saturated lipids are stable as powders, C6 Lyso PC’s short chain renders the powder extremely hygroscopic, necessitating rigorous handling protocols that differ from standard lipid workflows.

Physical Properties: Powder vs. Solution[1]

The choice between storing C6 Lyso PC as a dry powder or a solvated stock is not merely a matter of convenience; it dictates the chemical integrity of the lipid.

Comparative Data Table

| Property | C6 Lyso PC Powder | Chloroform Solution (Rec. CHCl₃:MeOH) | C16 Lyso PC (Reference) |

| Physical State | White solid, extremely hygroscopic | Clear, colorless liquid | White solid, non-hygroscopic |

| Molecular Weight | 355.36 g/mol | N/A (Solvent dependent) | 495.63 g/mol |

| CMC (Aqueous) | > 100 mM (Est.)* | N/A | ~4 - 8 µM |

| Solubility (Organic) | Moderate in pure CHCl₃; High in CHCl₃:MeOH | High | High in CHCl₃ |

| Solubility (Water) | Extremely High (Monomeric) | Immiscible | Micellar |

| Primary Risk | Deliquescence (Absorbs water -> Hydrolysis) | Concentration Drift (Solvent evaporation) | Oxidation (if unsaturated) |

| Storage Temp | -20°C (Desiccated) | -20°C (Teflon-lined cap) | -20°C |

*Note on CMC: While C8 Lyso PC has a CMC of ~60 mM, C6 Lyso PC is so soluble that it often does not form stable micelles in the traditional sense below extremely high concentrations, acting instead as a monomeric surfactant [1, 2].

Technical Deep Dive: Stability Mechanisms

The Hygroscopicity Trap

The short hexanoyl chain (C6) fails to provide sufficient hydrophobic bulk to shield the polar phosphocholine headgroup. In powder form, the headgroup is exposed. Upon exposure to ambient humidity, the lattice energy is easily overcome by hydration energy, causing the powder to turn into a sticky "gum" within minutes.

-

Consequence: Absorbed water catalyzes hydrolysis of the sn-1 ester bond, releasing free hexanoic acid and glycerophosphocholine (GPC).

Acyl Migration: The Silent Degrader

A specific risk for Lyso PCs is acyl migration , where the fatty acid moves from the sn-1 position to the sn-2 hydroxyl group.

-

Mechanism: The nucleophilic oxygen of the sn-2 hydroxyl attacks the carbonyl carbon of the sn-1 ester.

-

Kinetics: Migration is faster in short-chain lipids due to less steric hindrance. It is accelerated by basic pH and heat.

-

Solvent Impact: In chloroform (aprotic), migration is slow. In water (protic), especially at pH > 7, equilibrium is reached rapidly (approx. 9:1 ratio of sn-1:sn-2).

Experimental Protocols (Self-Validating Systems)

Protocol A: Handling C6 Lyso PC Powder

Use this protocol upon initial receipt of the product.

-

Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before breaking the seal.

-

Why? Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic lipid.

-

-

Weighing Environment: Weighing must occur in a dry box or under a stream of dry nitrogen.

-

Validation: If the powder clumps or sticks to the spatula, moisture contamination has already occurred.

-

-

Immediate Solubilization: Do not store aliquoted powder. Dissolve the entire quantity immediately into a stock solution (see Protocol B).

Protocol B: Preparation of Stable Stock Solution

Recommended Solvent System: Chloroform:Methanol (2:1 v/v)

-

Solvent Choice: Pure chloroform is often insufficient for C6 Lyso PC due to its high polarity. Adding methanol (33%) ensures complete solvation and prevents phase separation during storage.

-

Concentration: Aim for 10–20 mg/mL.

-

Storage:

-

Use amber glass vials with Teflon-lined screw caps.

-

Purge the headspace with Argon or Nitrogen gas before sealing.

-

Wrap the cap with Parafilm to retard solvent evaporation.

-

-

Verification (The "Self-Validating" Step):

-

Perform Thin Layer Chromatography (TLC) annually.[1]

-

Mobile Phase: Chloroform:Methanol:Water (65:25:4).

-

Visualization: Iodine vapor or Charring.

-

Pass Criteria: Single spot. Appearance of a lower Rf spot indicates hydrolysis (GPC); appearance of a smear indicates acyl migration or degradation.

-

Visualized Workflows

Diagram 1: Critical Handling Workflow

This workflow illustrates the decision logic for preserving lipid integrity from the moment of retrieval.

Caption: Logic flow for preventing moisture-induced hydrolysis during C6 Lyso PC handling.

Diagram 2: Chemical Degradation Pathways

Understanding the enemy: How C6 Lyso PC degrades if mishandled.

Caption: Mechanism of Acyl Migration (reversible) and Hydrolysis (irreversible) in aqueous or humid conditions.

References

-

Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants. Colloids and Surfaces.[2][3]

-

Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry. [Link]

Sources

The Zwitterionic Nature of 1-Hexanoyl-sn-glycero-3-phosphocholine: A Technical Guide to Short-Chain Lysophospholipid Detergents

Executive Summary

For researchers and drug development professionals navigating membrane protein biochemistry, selecting the correct surfactant is often the bottleneck in structural biology pipelines. To directly address the core inquiry: Yes, 1-Hexanoyl-sn-glycero-3-phosphocholine (commonly designated as 06:0 Lyso PC) is definitively classified as a zwitterionic detergent [1].

Unlike harsh ionic detergents (e.g., SDS) that denature proteins, or purely non-ionic detergents (e.g., DDM) that may fail to disrupt stubborn lipid-protein interactions, 06:0 Lyso PC leverages its zwitterionic headgroup to provide a highly controlled, non-denaturing solubilization environment. This whitepaper deconstructs the physicochemical mechanics, structural rationale, and validated experimental workflows for utilizing 06:0 Lyso PC in advanced biochemical applications.

Chemical Architecture & Zwitterionic Mechanism

The functional behavior of 1-Hexanoyl-sn-glycero-3-phosphocholine is entirely dictated by its specific molecular architecture[2]:

-

sn-1 Position: Contains a highly truncated, 6-carbon hexanoyl acyl chain.

-

sn-2 Position: Contains a free hydroxyl group, classifying it as a "lyso" phospholipid.

-

sn-3 Position: Contains a phosphocholine headgroup.

The Origin of the Zwitterionic Charge

The term "zwitterionic" refers to a molecule containing distinct, spatially separated positive and negative charges, resulting in a net-neutral charge at physiological pH. In 06:0 Lyso PC, the phosphate group (

This dual-charge system allows the detergent to mimic the native lipid bilayer environment—which is predominantly composed of zwitterionic phosphatidylcholines—while providing sufficient dipole moment to disrupt lipid-lipid and lipid-protein interactions without unfolding the target protein's tertiary structure[1].

Micellar Dynamics: The Physics of Solubilization

Why does 06:0 Lyso PC act as a detergent rather than forming liposomes? The answer lies in the Lipid Packing Parameter (

Standard diacyl phospholipids (like DPPC) have a cylindrical geometry (

Logical relationship between 06:0 Lyso PC molecular architecture and its detergent properties.

Physicochemical Profiling

Understanding the quantitative metrics of 06:0 Lyso PC is critical for calculating molar ratios during membrane extraction. Because of its short chain, it exhibits a relatively high CMC compared to long-chain detergents, making it highly dynamic and easily removable via dialysis.

| Property | Value | Reference |

| Chemical Name | 1-Hexanoyl-sn-glycero-3-phosphocholine | [2] |

| Common Synonyms | 06:0 Lyso PC, Caproyl Lysolecithin | [2],[3] |

| CAS Number | 58445-96-8 | [2], |

| Molecular Weight | 355.36 g/mol | [2],[4] |

| Molecular Formula | C₁₄H₃₀NO₇P | |

| Detergent Classification | Zwitterionic, Mild/Non-denaturing | [1] |

| Net Charge (pH 7.4) | 0 (Neutral) | [2] |

| Typical Screening Conc. | 5.0 mM (in crystallization screens) | [1] |

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Membrane Protein Solubilization

This workflow isolates integral membrane proteins from lipid bilayers using 06:0 Lyso PC, maintaining the protein in a native, active state for downstream structural analysis (e.g., X-ray crystallography or Cryo-EM)[1].

Step-by-Step Methodology:

-

Membrane Preparation: Resuspend the purified cell membrane fraction in a standard physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at a total protein concentration of 2–5 mg/mL.

-

Detergent Addition: Prepare a 10% (w/v) stock solution of 06:0 Lyso PC. Add the detergent dropwise to the membrane suspension to achieve a final concentration well above its CMC (typically 1–2% final w/v).

-

Causality: Dropwise addition prevents localized supersaturation spikes that could strip essential boundary lipids from the target protein, preventing irreversible denaturation.

-

-

Incubation: Incubate the mixture for 1 to 2 hours at 4°C with gentle end-over-end rotation.

-

Causality: Maintaining 4°C minimizes endogenous protease activity and stabilizes the newly formed, thermodynamically delicate protein-detergent complexes.

-

-

Ultracentrifugation: Centrifuge the sample at 100,000 × g for 1 hour at 4°C.

-

Validation Checkpoint: Carefully separate the supernatant (containing micelle-solubilized proteins) from the pellet (unsolubilized debris). Perform SDS-PAGE and Western Blotting on both fractions. The protocol is validated as successful when >80% of the target membrane protein is detected in the supernatant fraction.

Step-by-step experimental workflow for membrane protein solubilization using 06:0 Lyso PC.

Protocol 2: Detergent Exchange & Removal via Dialysis

Because 06:0 Lyso PC possesses a short 6-carbon chain, it forms small micelles and has a high monomeric exchange rate. This makes it an excellent temporary solubilization agent that can be easily removed or exchanged.

Step-by-Step Methodology:

-

Dialysis Setup: Inject the 06:0 Lyso PC-solubilized protein into a dialysis cassette with a Molecular Weight Cut-Off (MWCO) of 10 kDa.

-

Buffer Exchange: Submerge the cassette in a 100-fold volume excess of detergent-free buffer (for liposome reconstitution) or a buffer containing a secondary detergent (e.g., DDM) for exchange.

-

Causality: The high CMC of 06:0 Lyso PC ensures a large population of free monomers in solution. These monomers easily pass through the 10 kDa pores, driving the equilibrium toward complete detergent removal. Long-chain detergents (like Triton X-100) form massive micelles that become trapped inside the cassette; 06:0 Lyso PC bypasses this limitation.

-

-

Validation Checkpoint: Monitor the external dialysate buffer using Thin-Layer Chromatography (TLC) or Mass Spectrometry. The system validates itself when 06:0 Lyso PC is detected in the bulk buffer, confirming successful traversal across the membrane. Continue buffer exchanges until the internal detergent concentration falls below the critical threshold required for your downstream assay.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13917464, 1-Hexanoyl-sn-glycero-3-phosphocholine." PubChem. URL:[Link]

-

Hampton Research. "Detergent Screen™ User Guide & Formulations." Hampton Research. URL:[Link]

-

Stafford, R. E., et al. "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, vol. 28, no. 12, 1989, pp. 5113-5120. URL:[Link]

Sources

Methodological & Application

Application Note: Precision Preparation of 1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC) Stock Solutions

Abstract & Core Directive

1-Hexanoyl-sn-glycero-3-phosphocholine (06:0 Lyso PC) is a short-chain lysophospholipid characterized by high aqueous solubility and a critical micelle concentration (CMC) significantly higher than its long-chain analogs. Unlike standard lipids (e.g., 16:0 PC) that require rigorous extrusion or sonication to form vesicles, 06:0 Lyso PC behaves more like a surfactant or detergent monomer in solution.

This guide moves beyond generic lipid handling to address the specific physicochemical challenges of short-chain hygroscopicity and ester hydrolysis . The protocols below prioritize gravimetric accuracy and chemical stability , ensuring that the concentration you calculate is the concentration you use.

Physicochemical Profile & Technical Constraints

Understanding the molecule is prerequisite to handling it. 06:0 Lyso PC occupies a niche between "lipid" and "soluble metabolite."

| Parameter | Value / Characteristic | Implication for Protocol |

| Molecular Weight | 355.36 g/mol | Essential for Molar calculations. |

| Physical State | White Powder | Extremely Hygroscopic. Rapidly absorbs atmospheric water, altering effective mass. |

| Solubility (Organic) | Chloroform, Methanol, Ethanol | Stable storage solvents. Chloroform:Methanol (2:1) is ideal. |

| Solubility (Aqueous) | > 50 mg/mL (High) | Dissolves easily without heating; forms clear micellar solutions at high conc. |

| CMC (Critical Micelle Conc.) | > 60 mM (Est.)* | Exists as monomers in most physiological assays (<10 mM). |

| Stability | Ester bond at sn-1 | Susceptible to base-catalyzed hydrolysis (pH > 8.0) and acyl migration. |

*Note: 08:0 Lyso PC has a CMC of ~60 mM. 06:0 Lyso PC, being shorter, has a CMC significantly higher, likely >100 mM. Do not expect liposome formation; expect monomeric dispersion.

Pre-Formulation Decision Matrix

Before starting, determine your required precision. Direct weighing of hygroscopic powders leads to mass errors of 10-20%.

-

Path A (High Precision/Quantitative): Dissolve entire vial in organic solvent

Aliquot -

Path B (Qualitative/High Conc.): Direct dissolution in aqueous buffer. (Fast, but prone to concentration errors).

Figure 1: Decision matrix for stock preparation. Path A eliminates hygroscopic weighing errors.

Protocol A: Preparation of Master Organic Stock (Gold Standard)

This method avoids weighing small, hygroscopic amounts. We assume the vendor's mass (e.g., 25 mg) is accurate, or we weigh the entire transfer to minimize relative error.

Materials

-

Solvent: Chloroform (HPLC Grade) and Methanol (HPLC Grade).

-

Vials: Amber glass vials with Teflon-lined caps (plastic absorbs lipids).

-

Gas: Nitrogen or Argon stream.

Step-by-Step

-

Equilibration: Allow the sealed product vial to reach room temperature (20–25°C) before opening. Opening a cold vial causes condensation, ruining mass accuracy.

-

Solvent Preparation: Prepare a 2:1 (v/v) Chloroform:Methanol mixture.

-

Why? Chloroform solubilizes the hydrophobic chain; Methanol aids the polar headgroup and prevents phase separation.

-

-

Dissolution (Master Stock):

-

Add exactly 5.0 mL of solvent mix to a 25 mg vial of 06:0 Lyso PC.

-

Vortex gently for 30 seconds.

-

Result: 5 mg/mL Master Stock.

-

-

Aliquotting:

-

Dispense specific volumes (e.g., 200 µL = 1 mg) into clean glass vials.

-

-

Drying (Film Formation):

-

Evaporate solvent under a gentle stream of Nitrogen.

-

Lyophilize (freeze-dry) for 2-4 hours to remove trace solvent.

-

Storage: Store dry films at -20°C (stable for >1 year).[1]

-

Protocol B: Preparation of Aqueous Working Solutions

Use this to reconstitute the dry films from Protocol A, or for direct dissolution if high precision is not required.